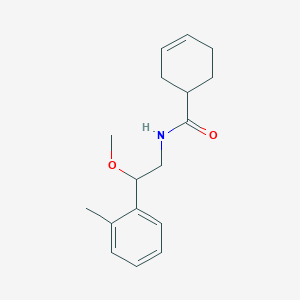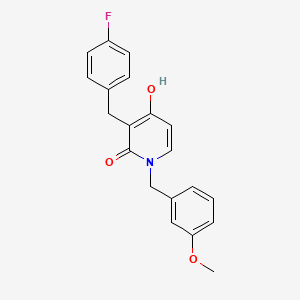![molecular formula C29H21F3N2O2 B2380111 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1022404-16-5](/img/structure/B2380111.png)
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of imidazole, which is a planar five-membered ring. It is composed of two nitrogen atoms and three carbon atoms. It is also substituted with phenyl groups and methoxy groups, which can influence its properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the imidazole ring and the various substituents. The presence of the phenyl and methoxy groups could potentially influence the compound’s conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl and methoxy groups could potentially influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study by Khanage, Mohite, and Pandhare (2020) explored the synthesis of derivatives of 4,5-diphenyl-1H-imidazole, which demonstrated significant in vitro antibacterial and antifungal activities, particularly against organisms like S. aureus, E. coli, and C. albicans (Khanage, Mohite, & Pandhare, 2020).
Corrosion Inhibition
- Inhibitors for Mild Steel : Research by Prashanth et al. (2021) focused on imidazole derivatives as corrosion inhibitors for mild steel. The study found that certain derivatives, including those similar to the compound , exhibited high corrosion inhibition efficiency (Prashanth et al., 2021).
- Corrosion Inhibition for J55 Steel : Singh et al. (2017) investigated the efficacy of novel imidazole derivatives, including 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, as corrosion inhibitors for J55 steel in a CO2 saturated brine solution, finding high inhibition efficiency (Singh et al., 2017).
Photophysical and Optical Properties
- Nonlinear Optical Material : Jayabharathi et al. (2012) studied the optical properties of a synthesized imidazole derivative for potential application as a nonlinear optical (NLO) material. The research highlighted fluorescence enhancement in the presence of metal ions (Jayabharathi et al., 2012).
- Photochromism in Imidazole Dimers : A study by Bai et al. (2010) on 4,5-di(4-methoxyphenyl)-2-(2,5-dimethylthiophen-3-yl)imidazoles showed photochromism upon irradiation in solution (Bai et al., 2010).
Luminescent Properties
- Y-Shaped Fluorophores : Doğru, Ozturk Urut, and Bayramin (2015) synthesized new Y-shaped fluorophores based on imidazole, examining their photophysical properties in various solvents (Doğru, Ozturk Urut, & Bayramin, 2015).
Medicinal Chemistry
- Antimalarial Activities : Septiana et al. (2021) synthesized 2-aryl-4,5-diphenyl-1H-imidazole derivatives and evaluated their in vitro antimalarial activities, demonstrating significant activity against the Plasmodium falciparum strain (Septiana et al., 2021).
Electronic Properties
- Electrochemical DFT and MD Simulation : Dohare et al. (2019) conducted a study on substituted imidazoles, including 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole, as corrosion inhibitors for mild steel, employing electrochemical methods and DFT/MD simulations (Dohare et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science or a similar field, its mechanism of action would depend on its physical and chemical properties .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21F3N2O2/c1-35-24-16-12-22(13-17-24)28-33-26(20-8-4-2-5-9-20)27(21-10-6-3-7-11-21)34(28)23-14-18-25(19-15-23)36-29(30,31)32/h2-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCFTQPJCXPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B2380028.png)

![N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2380034.png)
![N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B2380035.png)
![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)
![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)
![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2380040.png)
![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)
